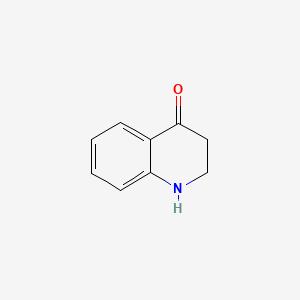

2,3-dihydro-1H-quinolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWPZNOVIHAWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276195 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-36-7 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the efficient one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a critical scaffold in medicinal chemistry. The document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a comparative analysis of their efficiencies.

Introduction

2-Aryl-2,3-dihydroquinolin-4(1H)-ones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The development of efficient and environmentally benign synthetic methods for this scaffold is of significant interest to the pharmaceutical industry. One-pot synthesis, which combines multiple reaction steps into a single operation without the isolation of intermediates, offers a streamlined and atom-economical approach to these valuable compounds. This guide focuses on several key catalytic systems employed in the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, providing detailed methodologies and comparative data to aid researchers in selecting the optimal conditions for their specific needs.

Catalytic Systems and Data Presentation

A variety of catalysts have been successfully employed in the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. The choice of catalyst, solvent, and reaction conditions significantly impacts the reaction efficiency, yield, and substrate scope. Below is a summary of key catalytic systems with their respective quantitative data.

Table 1: Comparison of Catalytic Systems for the One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

| Catalyst | Starting Materials | Typical Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Reference |

| Silver(I) Triflate (AgOTf) | o-Aminoacetophenone, Aromatic Aldehyde | 5 mol% | Dichloroethane (DCE) | 80 | 1 - 3 | 85 - 95 | [1] |

| Zirconyl Nitrate (ZrO(NO₃)₂·nH₂O) | o-Aminochalcone | 20 mol% | 1:1 Aqueous Ethanol | 50 | 2 - 4 | 88 - 98 | [2] |

| Indium(III) Chloride (InCl₃) on Silica Gel | 2-Aminochalcone | Catalytic | Solvent-free (Microwave) | - | 1.5 - 3 min | 85 - 95 | [3] |

| Ferric Chloride on Neutral Alumina (FeCl₃/Al₂O₃) | Isatoic Anhydride, Aromatic Aldehyde, Ammonium Acetate | Catalytic | tert-Butanol | Reflux | 4 | Moderate to Good | [2][4][5][6][7] |

| Pyrrolidine | o-Aminoacetophenone, Aromatic Aldehyde | 20 mol% | 1:1 Aqueous Ethanol | 50 | 2 - 5 | 80 - 95 | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the key catalytic systems, enabling reproducibility in a laboratory setting.

Protocol 1: Silver(I) Triflate Catalyzed Synthesis from o-Aminoacetophenone and Aromatic Aldehyde

Materials:

-

o-Aminoacetophenone (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Silver(I) triflate (AgOTf) (0.05 mmol, 5 mol%)

-

Dichloroethane (DCE) (5 mL)

Procedure:

-

To a solution of o-aminoacetophenone and the aromatic aldehyde in dichloroethane, add silver(I) triflate.

-

Stir the reaction mixture at 80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Protocol 2: Zirconyl Nitrate Catalyzed Synthesis from o-Aminochalcone[2]

Materials:

-

o-Aminochalcone (1.0 mmol)

-

Zirconyl nitrate (ZrO(NO₃)₂·nH₂O) (0.2 mmol, 20 mol%)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

In a round-bottom flask, combine the o-aminochalcone, zirconyl nitrate, ethanol, and water.[2]

-

Stir the mixture at 50 °C.[2]

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[2]

-

After completion, quench the reaction with 5 mL of water.[2]

-

Extract the product with diethyl ether (3 x 10 mL).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to yield the pure product.[2]

Protocol 3: Indium(III) Chloride on Silica Gel Catalyzed Microwave-Assisted Synthesis from 2-Aminochalcone[3]

Materials:

-

2-Aminochalcone (1.0 mmol)

-

Indium(III) chloride (InCl₃) on silica gel

Procedure:

-

Prepare the catalyst by impregnating silica gel with a solution of indium(III) chloride.

-

Mix the 2-aminochalcone with the InCl₃/silica gel catalyst.

-

Place the mixture in a microwave reactor and irradiate for the specified time (typically 1.5-3 minutes).

-

After the reaction, extract the product with a suitable solvent (e.g., ethyl acetate).

-

Filter to remove the catalyst.

-

Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Protocol 4: Ferric Chloride on Neutral Alumina Catalyzed Synthesis from Isatoic Anhydride[2][4][5][6][7]

Materials:

-

Isatoic anhydride (2.0 mmol)

-

Aromatic aldehyde (2.4 mmol)

-

Ammonium acetate

-

FeCl₃/neutral Al₂O₃ catalyst

-

tert-Butanol

Procedure:

-

Combine isatoic anhydride, the aromatic aldehyde, ammonium acetate, and the FeCl₃/neutral Al₂O₃ catalyst in tert-butanol.[2]

-

Reflux the reaction mixture for 4 hours.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Work up the residue with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Reaction Mechanisms and Visualizations

The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones typically proceeds through a domino reaction sequence involving an initial condensation followed by an intramolecular cyclization. The specific mechanism can vary depending on the starting materials and the catalyst used.

General Mechanistic Pathway (from o-Aminoacetophenone)

The reaction between an o-aminoacetophenone and an aromatic aldehyde, often catalyzed by a Lewis or Brønsted acid, is believed to proceed through an initial aldol-type condensation to form a chalcone-like intermediate. This is followed by an intramolecular aza-Michael addition of the amino group to the α,β-unsaturated ketone, leading to the formation of the dihydroquinolinone ring.

Caption: General reaction pathway from o-aminoacetophenone.

Lewis Acid Catalyzed Cyclization of o-Aminochalcones

In syntheses starting from pre-formed or in situ generated o-aminochalcones, a Lewis acid catalyst coordinates to the carbonyl oxygen, activating the α,β-unsaturated system towards nucleophilic attack by the amino group. This intramolecular cyclization is the key ring-forming step.

Caption: Lewis acid catalyzed cyclization of o-aminochalcone.

Conclusion

The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is a highly efficient and versatile strategy for accessing this important class of compounds. The choice of catalytic system can be tailored to the specific requirements of the synthesis, considering factors such as substrate scope, reaction conditions, and environmental impact. This guide provides a solid foundation for researchers to develop and optimize their synthetic routes to these valuable heterocyclic scaffolds.

References

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. scribd.com [scribd.com]

- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1 H NMR Diastereotopic Effect | Zendy [zendy.io]

- 7. scispace.com [scispace.com]

A Green Chemistry Approach to the Synthesis of 2,3-Dihydroquinolin-4-ones Catalyzed by Zirconyl Nitrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-dihydroquinolin-4-ones, a class of heterocyclic compounds with significant pharmaceutical potential, has been advanced through the use of zirconyl nitrate as an efficient, water-tolerant, and reusable Lewis acid catalyst. This technical guide details a green and effective method for the synthesis of these compounds via the intramolecular cyclization of o-aminochalcones. This approach offers several advantages over traditional methods, including milder reaction conditions, improved yields, and the use of an environmentally benign aqueous medium.[1][2]

Core Synthesis and Optimization

The synthesis involves the reaction of various substituted o-aminochalcones in the presence of zirconyl nitrate [ZrO(NO₃)₂·nH₂O] in an aqueous ethanol solvent system.[1][2] The optimal reaction conditions were established by systematically varying the catalyst concentration and the solvent. A catalyst concentration of 20 mol% zirconyl nitrate was found to be the most effective.[1] Increasing the catalyst amount beyond this did not lead to any significant improvement in the reaction rate or the product yield.[1]

The choice of solvent was also critical to the success of the reaction. A 1:1 mixture of ethanol and water at 50°C provided the best results compared to other solvents like acetonitrile, 1,4-dioxane, or toluene.[1] This aqueous medium aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents.[1][2]

Quantitative Data Summary

The efficiency of this catalytic system is demonstrated by the high yields and relatively short reaction times for a variety of substituted 2-aryl-2,3-dihydroquinolin-4(1H)-ones. The quantitative data from these syntheses are summarized in the table below.

| Entry | R Group | Time (h) | Yield (%) |

| 1 | H | 2.5 | 98 |

| 2 | 4-Cl | 2.5 | 97 |

| 3 | 4-Br | 3.0 | 96 |

| 4 | 4-F | 2.0 | 95 |

| 5 | 4-NO₂ | 4.0 | 88 |

| 6 | 4-CH₃ | 2.0 | 96 |

| 7 | 4-OCH₃ | 2.0 | 98 |

| 8 | 3-NO₂ | 4.0 | 90 |

| 9 | 2-Cl | 3.5 | 92 |

| 10 | 2-NO₂ | 4.0 | 89 |

| 11 | 3,4-di-OCH₃ | 2.5 | 94 |

| 12 | 4-N(CH₃)₂ | 2.0 | 95 |

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones:

-

A mixture of the substituted (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (1 mmol) and zirconyl nitrate (20 mol%) was prepared in a 1:1 aqueous ethanol solution (4 mL).[1]

-

The reaction mixture was stirred at 50°C.[1]

-

The progress of the reaction was monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent was evaporated under reduced pressure.

-

The resulting solid was purified by recrystallization from ethanol to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

-

The structure and purity of the synthesized compounds were confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Characterization Data for 2-Phenyl-2,3-dihydroquinolin-4(1H)-one:

-

Appearance: Off-white solid[1]

-

Yield: 98%[1]

-

Melting Point: 153–155 °C[1]

-

IR (KBr, cm⁻¹): 3060, 3028, 1638, 1572, 1494, 1358, 1324, 1295, 1157, 1095, 974, 861[1]

-

¹H NMR (600 MHz, CDCl₃, δ): 7.83 (dd, J = 8.5, 1.2 Hz, 1H), 7.42 (d, J = 7.4 Hz, 2H), 7.40–7.36 (m, 2H), 7.35–7.33 (m, 2H), 6.76 (t, J = 7.4 Hz, 1H), 6.68 (d, J = 8.5 Hz, 1H), 4.70 (dd, J = 13.5, 3.6 Hz, 1H), 4.65 (s, 1H, NH), 2.82 (dd, J = 16.3, 14.4 Hz, 1H), 2.70 (dd, J = 15.6, 3.6 Hz, 1H)[1]

-

¹³C NMR (150 MHz, CDCl₃, δ): 192.9, 152.4, 136.1, 128.6, 128.3, 127.4, 126.5, 119.2, 117.2, 116.7, 59.1, 45.7[1]

-

MS (EI): m/z = 223.10 [M+][1]

Visualizing the Process

Reaction Pathway:

The synthesis proceeds through an intramolecular cyclization of the o-aminochalcone, catalyzed by the Lewis acidic zirconyl nitrate.

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow:

The following diagram illustrates the step-by-step laboratory procedure for the synthesis.

Caption: Step-by-step experimental workflow.

Conclusion

The use of zirconyl nitrate as a catalyst provides a simple, efficient, and environmentally friendly method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[1][2] This "green" approach, characterized by mild reaction conditions and high yields, represents a significant improvement over previous methods that often required harsh reagents, toxic solvents, and longer reaction times.[1][2] The reusability of the water-tolerant Lewis acid catalyst further enhances the sustainability of this synthetic route, making it an attractive option for both academic research and industrial drug development.[1][2]

References

A Technical Guide to the Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for efficient and sustainable synthetic methodologies is a cornerstone of modern drug discovery and development. 2-Aryl-2,3-dihydroquinolin-4(1H)-ones represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the microwave-assisted synthesis of these valuable heterocyclic compounds. By leveraging the principles of microwave chemistry, researchers can significantly accelerate reaction times, improve yields, and often achieve cleaner reaction profiles compared to conventional heating methods. This document offers a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data, underscoring the advantages of this green chemistry approach.

Introduction

2-Aryl-2,3-dihydroquinolin-4(1H)-ones, sometimes referred to as azaflavanones, are nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural motif is a key component in a variety of biologically active molecules. The efficient synthesis of these compounds is therefore of paramount importance.

Traditional synthetic routes often involve lengthy reaction times and may require harsh conditions, leading to lower overall efficiency and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly enhance product yields.[1][2][3] This guide will focus on the microwave-promoted intramolecular cyclization of 2'-aminochalcones, a primary and effective route to the target 2-aryl-2,3-dihydroquinolin-4(1H)-one core.

Reaction Mechanism and Signaling Pathway

The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via microwave-assisted intramolecular cyclization of 2'-aminochalcones proceeds through a well-established reaction pathway. The key mechanistic steps are outlined below and visualized in the accompanying diagram.

The reaction is typically initiated by an acid catalyst, which protonates the carbonyl group of the 2'-aminochalcone. This protonation enhances the electrophilicity of the β-carbon of the α,β-unsaturated ketone system. Subsequently, the nucleophilic amino group attacks this electrophilic center in an intramolecular fashion, leading to the formation of a six-membered ring intermediate. A final tautomerization step then yields the stable 2-aryl-2,3-dihydroquinolin-4(1H)-one product.[4] Microwave irradiation accelerates each of these steps by providing rapid and uniform heating, leading to a significant rate enhancement.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are most evident when comparing quantitative data from conventional heating methods. The following tables summarize the reaction times and yields for the synthesis of various 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

| Entry | Ar | Conventional Method (Time) | Conventional Method (Yield %) | Microwave Method (Time) | Microwave Method (Yield %) | Reference |

| 1 | Phenyl | 12 h | 75 | 5 min | 92 | [5] |

| 2 | 4-Chlorophenyl | 15 h | 72 | 6 min | 90 | [5] |

| 3 | 4-Methoxyphenyl | 10 h | 80 | 4 min | 95 | [5] |

| 4 | 4-Nitrophenyl | 24 h | 65 | 8 min | 85 | [5] |

| 5 | 2-Thienyl | 18 h | 70 | 7 min | 88 | [5] |

Table 1: Comparison of Reaction Times and Yields for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones.

Experimental Protocols

This section provides a detailed experimental protocol for the microwave-assisted synthesis of a representative 2-aryl-2,3-dihydroquinolin-4(1H)-one.

General Procedure for the Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

A mixture of the appropriate 2'-aminochalcone (1 mmol) and a catalytic amount of a suitable acid catalyst (e.g., montmorillonite K-10 clay, 100 mg) is placed in a microwave-safe reaction vessel. The reaction is carried out in a solvent-free manner or with a minimal amount of a high-boiling point solvent such as DMF or DMSO. The vessel is sealed and subjected to microwave irradiation at a specified temperature and power for a short duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Example: Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

To 1-(2-aminophenyl)-3-phenylprop-2-en-1-one (2'-aminochalcone, 223 mg, 1 mmol) in a 10 mL microwave process vial was added montmorillonite K-10 clay (100 mg). The vial was sealed with a septum and placed in the cavity of a microwave reactor. The mixture was irradiated at 120°C for 5 minutes with a power output of 200 W. After completion of the reaction (monitored by TLC), the vial was cooled to room temperature. The reaction mixture was then dissolved in dichloromethane (10 mL) and the catalyst was removed by filtration. The filtrate was concentrated under reduced pressure, and the resulting crude product was recrystallized from ethanol to yield pure 2-phenyl-2,3-dihydroquinolin-4(1H)-one as a crystalline solid.

Yield: 205 mg (92%). Melting Point: 188-190 °C.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is a streamlined process designed for efficiency and high throughput. The key stages of this workflow are depicted in the diagram below.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This technology offers substantial improvements over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively implement this efficient synthetic strategy in their laboratories. The continued exploration and application of microwave-assisted synthesis will undoubtedly accelerate the discovery and development of new therapeutic agents based on the 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold.

References

A Technical Guide to Domino Reactions for the Synthesis of 2,3-Dihydro-4(1H)-quinolinones

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds. This technical guide provides an in-depth overview of the key domino reactions employed in the synthesis of 2,3-dihydro-4(1H)-quinolinones, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to Domino Reactions

Domino reactions offer significant advantages over traditional multi-step syntheses by combining multiple bond-forming events in a single, one-pot operation without the isolation of intermediates. This approach leads to increased efficiency, reduced waste, and often allows for the construction of complex molecular architectures from simple starting materials. Key benefits for pharmaceutical development include improved atom economy, higher yields, and simplified purification processes.

Key Domino Strategies for 2,3-Dihydro-4(1H)-quinolinone Synthesis

Several domino strategies have been successfully applied to the synthesis of 2,3-dihydro-4(1H)-quinolinones. The most prominent among these are:

-

Michael Addition-Intramolecular Nucleophilic Aromatic Substitution (SₙAr): A versatile and widely used method.

-

Imine Addition-Intramolecular Nucleophilic Aromatic Substitution (SₙAr): An effective variation for constructing highly substituted quinolinones.

-

Dissolving Metal Reduction-Cyclization: A classic approach for the synthesis of 2-aryl substituted derivatives.

-

Asymmetric Domino Reactions: Enabling the stereoselective synthesis of chiral quinolinones.

Domino Michael Addition-Intramolecular SₙAr Reaction

This strategy provides a concise route to N-substituted 2,3-dihydro-4(1H)-quinolinones. The reaction is initiated by a Michael addition of a primary amine to an α,β-unsaturated ketone bearing a leaving group on the aromatic ring, followed by an intramolecular SₙAr cyclization.

General Reaction Scheme:

Caption: Domino Michael-SₙAr Reaction Pathway.

Quantitative Data Summary:

| Entry | Amine (R-NH₂) | Product | Yield (%) | Reference |

| 1 | Benzylamine | 1-Benzyl-2,3-dihydro-4(1H)-quinolinone | 78 | |

| 2 | Cyclohexylamine | 1-Cyclohexyl-2,3-dihydro-4(1H)-quinolinone | 65 | |

| 3 | n-Butylamine | 1-n-Butyl-2,3-dihydro-4(1H)-quinolinone | 72 | |

| 4 | Isobutylamine | 1-Isobutyl-2,3-dihydro-4(1H)-quinolinone | 54 |

Detailed Experimental Protocol: Synthesis of 1-Benzyl-2,3-dihydro-4(1H)-quinolinone

Materials:

-

1-(2-Fluorophenyl)-2-propen-1-one

-

Benzylamine

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of 1-(2-fluorophenyl)-2-propen-1-one (1.0 mmol) in DMF (5 mL) is added benzylamine (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then poured into water (50 mL) and extracted with diethyl ether (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-2,3-dihydro-4(1H)-quinolinone.

Domino Imine Addition-Intramolecular SₙAr Reaction

This approach allows for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. The reaction involves the addition of a pre-formed imine to a β-ketoester, followed by an intramolecular SₙAr cyclization.

General Reaction Scheme:

Caption: Domino Imine Addition-SₙAr Reaction.

Quantitative Data Summary:

| Entry | Imine | Product | Yield (%) | Reference |

| 1 | N-Benzylidene-aniline | 2,3-Diphenyl-2,3-dihydro-4(1H)-quinolinone derivative | 68 | |

| 2 | N-(4-Methoxybenzylidene)-aniline | 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinolinone derivative | 75 | |

| 3 | N-Propylidene-aniline | 2-Ethyl-3-phenyl-2,3-dihydro-4(1H)-quinolinone derivative | 62 |

Detailed Experimental Protocol: Synthesis of a Highly Substituted 2,3-Dihydro-4(1H)-quinolinone

Materials:

-

tert-Butyl 2-fluoro-5-nitrobenzoylacetate

-

Pre-formed imine (e.g., N-benzylideneaniline)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of tert-butyl 2-fluoro-5-nitrobenzoylacetate (1.0 mmol) and the pre-formed imine (1.1 mmol) in acetonitrile (10 mL) is stirred at room temperature for 24 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the desired product.

Domino Dissolving Metal Reduction-Cyclization

This method is particularly useful for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones from 2'-nitrochalcones. The domino sequence is initiated by the reduction of the nitro group, followed by an intramolecular Michael addition of the resulting aniline to the enone system.

General Reaction Scheme:

Caption: Dissolving Metal Reduction-Cyclization.

Quantitative Data Summary:

| Entry | 2'-Nitrochalcone Aryl Substituent (Ar) | Product | Yield (%) | Reference |

| 1 | Phenyl | 2-Phenyl-2,3-dihydro-4(1H)-quinolinone | 88 | |

| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-2,3-dihydro-4(1H)-quinolinone | 85 | |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-2,3-dihydro-4(1H)-quinolinone | 72 | |

| 4 | 3-Nitrophenyl | 2-(3-Nitrophenyl)-2,3-dihydro-4(1H)-quinolinone | 75 |

Detailed Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone

Materials:

-

(E)-1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one (2'-Nitrochalcone)

-

Iron powder

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of the 2'-nitrochalcone (1.0 mmol) and iron powder (5.0 mmol) in ethanol (10 mL) is heated to reflux.

-

Concentrated hydrochloric acid (1 mL) is added dropwise, and the mixture is refluxed for 30 minutes.

-

After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

-

The residue is neutralized with sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to give 2-phenyl-2,3-dihydro-4(1H)-quinolinone.

Asymmetric Domino Reactions

The development of asymmetric domino reactions has enabled the synthesis of enantioenriched 2,3-dihydro-4(1H)-quinolinones, which are of significant interest in drug discovery. One notable example is the organocatalytic intramolecular Michael addition of a sulfonamide to an enone, mediated by a bifunctional thiourea catalyst.

General Reaction Scheme:

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydroquinolin-4(1H)-ones from o-Aminoacetophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2,3-dihydroquinolin-4(1H)-ones, a crucial scaffold in medicinal chemistry, starting from readily available o-aminoacetophenones. This document details the primary synthetic strategies, provides in-depth experimental protocols, presents quantitative data for various synthetic methods, and illustrates the underlying reaction mechanisms.

Introduction

2,3-Dihydroquinolin-4(1H)-ones, also known as tetrahydro-4-quinolones, are heterocyclic compounds of significant interest in drug discovery and development. Their structural framework is a key component in a wide range of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antihypertensive activities. The synthesis of these compounds from o-aminoacetophenones represents a versatile and efficient approach to this important class of molecules.

The core synthetic strategy involves the condensation of an o-aminoacetophenone with an aldehyde to form an o-aminochalcone intermediate. This intermediate subsequently undergoes an intramolecular cyclization to yield the desired 2,3-dihydroquinolin-4(1H)-one. This transformation can be achieved through a one-pot reaction or a two-step process, with various catalysts and reaction conditions being employed to optimize yields and reaction times. This guide will explore these methodologies in detail.

Synthetic Strategies

The synthesis of 2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones can be broadly categorized into two main strategies:

-

One-Pot Synthesis: This approach involves the direct reaction of an o-aminoacetophenone and an aldehyde in the presence of a catalyst to form the 2,3-dihydroquinolin-4(1H)-one in a single step. This method is often preferred for its operational simplicity and time efficiency.

-

Two-Step Synthesis: This strategy involves the initial synthesis and isolation of the intermediate o-aminochalcone, followed by a separate intramolecular cyclization step to form the final product. This approach allows for the purification of the intermediate, which can sometimes lead to higher overall yields of the final product.

A variety of catalysts have been reported for these transformations, including Lewis acids (e.g., silver(I) triflate, zirconyl nitrate, indium(III) chloride), Brønsted acids, and bases.[1] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and substrate scope.

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods.

One-Pot Synthesis using Silver(I) Triflate

This protocol describes a mild and efficient one-pot procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[1]

Materials:

-

o-Aminoacetophenone

-

Aromatic aldehyde

-

Silver(I) triflate (AgOTf)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in methanol (5 mL) in a round-bottom flask, add silver(I) triflate (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Two-Step Synthesis: Intramolecular Cyclization of o-Aminochalcones using Zirconyl Nitrate

This protocol outlines the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via the intramolecular cyclization of pre-synthesized o-aminochalcones using a water-tolerant Lewis acid catalyst.[1]

Step 1: Synthesis of o-Aminochalcone

A general procedure for the Claisen-Schmidt condensation to form chalcones is as follows:

Materials:

-

o-Aminoacetophenone

-

Aromatic aldehyde

-

Ethanol (EtOH)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve o-aminoacetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and add aqueous sodium hydroxide solution dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and neutralize with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure o-aminochalcone.

Step 2: Intramolecular Cyclization

Materials:

-

o-Aminochalcone

-

Zirconyl nitrate (ZrO(NO₃)₂)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the o-aminochalcone (1.0 mmol) in acetonitrile (10 mL), add zirconyl nitrate (0.1 mmol, 10 mol%).

-

Reflux the reaction mixture for the time indicated in Table 2 (typically 2-5 hours), monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2,3-dihydroquinolin-4(1H)-ones using the methodologies described above.

Table 1: One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones using Silver(I) Triflate

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | H | H | 1.5 | 92 |

| 2 | H | 4-Cl | 2.0 | 90 |

| 3 | H | 4-Me | 1.0 | 95 |

| 4 | H | 4-OMe | 1.0 | 94 |

| 5 | 5-Cl | H | 2.5 | 88 |

| 6 | 5-Cl | 4-Cl | 3.0 | 85 |

| 7 | 5-Me | H | 1.5 | 91 |

Reaction conditions: o-aminoacetophenone (1.0 mmol), aldehyde (1.1 mmol), AgOTf (5 mol%), MeOH (5 mL), room temperature.

Table 2: Two-Step Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones via Intramolecular Cyclization

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | H | H | 2.5 | 94 |

| 2 | H | 4-NO₂ | 3.0 | 85 |

| 3 | H | 4-Br | 2.0 | 92 |

| 4 | H | 3-OMe | 2.0 | 90 |

| 5 | 5-Br | H | 4.0 | 87 |

| 6 | 5-Br | 4-NO₂ | 5.0 | 82 |

| 7 | 5-OMe | H | 3.5 | 89 |

Reaction conditions: o-aminochalcone (1.0 mmol), ZrO(NO₃)₂ (10 mol%), CH₃CN (10 mL), reflux.

Reaction Mechanisms and Visualizations

The synthesis of 2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones proceeds through two key steps: an initial condensation to form an o-aminochalcone, followed by an intramolecular cyclization.

Overall Synthetic Pathway

The general transformation can be visualized as a two-step process, which can be performed in one pot or in a stepwise manner.

Caption: General synthetic workflow.

Mechanism of Chalcone Formation (Claisen-Schmidt Condensation)

The formation of the o-aminochalcone intermediate is a base-catalyzed Claisen-Schmidt condensation. The base abstracts a proton from the α-carbon of the o-aminoacetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the o-aminochalcone.

Caption: Chalcone formation mechanism.

Mechanism of Intramolecular Cyclization

The intramolecular cyclization of the o-aminochalcone to the 2,3-dihydroquinolin-4(1H)-one can be catalyzed by either acid or base.

Acid-Catalyzed Cyclization: The acid protonates the carbonyl oxygen of the chalcone, activating the α,β-unsaturated system towards nucleophilic attack by the amino group. Subsequent proton transfer and tautomerization yield the final product.

References

An In-depth Technical Guide to the Intramolecular Cyclization of o-Aminochalcones for the Synthesis of Dihydroquinolinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular cyclization of o-aminochalcones, a pivotal reaction in synthetic organic chemistry for the formation of dihydroquinolinone scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key transformations.

Introduction

The 2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The intramolecular cyclization of readily accessible o-aminochalcones represents one of the most efficient and atom-economical routes to this important scaffold. This reaction, fundamentally an intramolecular aza-Michael addition, can be promoted under various conditions, including acidic, basic, Lewis acidic, and microwave-assisted protocols. The choice of reaction conditions can significantly influence the reaction efficiency, yield, and substrate scope. This guide will explore the most prominent and effective methods for this transformation.

Reaction Mechanism and Workflow

The fundamental transformation involves the cyclization of an o-aminochalcone to a 2,3-dihydroquinolin-4(1H)-one. The generally accepted mechanism proceeds through an intramolecular conjugate addition of the amino group to the α,β-unsaturated ketone moiety of the chalcone.

A typical experimental workflow for the synthesis and characterization of dihydroquinolinones from o-aminochalcones is outlined below.

Synthetic Methodologies and Quantitative Data

Several methods have been developed for the intramolecular cyclization of o-aminochalcones. The choice of method often depends on the substrate's electronic and steric properties, as well as desired reaction conditions (e.g., speed, greenness). Below is a summary of key methods with their respective quantitative data.

Acid-Catalyzed Cyclization

Traditional Brønsted acids are effective catalysts for this transformation. A mixture of phosphoric acid and acetic acid is a commonly employed system.

| Catalyst/Reagent | Substrate (R) | Time | Temperature | Yield (%) | Reference |

| H₃PO₄/AcOH (1:1) | H | 2 h | Reflux | 85 | [1] |

| H₃PO₄/AcOH (1:1) | 4-OCH₃ | 2.5 h | Reflux | 88 | [1] |

| H₃PO₄/AcOH (1:1) | 4-Cl | 3 h | Reflux | 82 | [1] |

Lewis Acid-Catalyzed Cyclization

Lewis acids can activate the enone system, facilitating the nucleophilic attack of the amino group. Indium(III) chloride and Zinc chloride are notable examples.

| Catalyst | Substrate (R) | Solvent | Time | Temperature | Yield (%) | Reference |

| InCl₃·4H₂O | H | DCM | 15 h | rt | 93 | [2] |

| InCl₃·4H₂O | 4-OCH₃ | DCM | 16 h | rt | 91 | [2] |

| ZnCl₂ | H | DCM/H₂O | 24 h | rt | 84 | [2] |

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a rapid and environmentally friendly alternative to conventional heating methods, often leading to higher yields in shorter reaction times under solvent-free conditions.

| Catalyst | Substrate (R) | Power | Time | Temperature | Yield (%) | Reference |

| Silica Chloride | H | 300 W | 3 min | 100 °C | 94 | [3] |

| Silica Chloride | 4-CH₃ | 300 W | 4 min | 100 °C | 92 | [3] |

| Silica Chloride | 4-NO₂ | 300 W | 5 min | 100 °C | 90 | [3] |

Detailed Experimental Protocols

General Procedure for the Synthesis of o-Aminochalcones

The starting o-aminochalcones are typically synthesized via a Claisen-Schmidt condensation between an o-aminoacetophenone and a substituted benzaldehyde.

Procedure: To a solution of o-aminoacetophenone (1.0 eq) and the corresponding substituted benzaldehyde (1.1 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure o-aminochalcone.

Protocol for Acid-Catalyzed Cyclization using H₃PO₄/AcOH

Procedure: The o-aminochalcone (1.0 mmol) is added to a 1:1 mixture of 85% phosphoric acid and glacial acetic acid (5 mL). The reaction mixture is refluxed for 2-3 hours, with progress monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water. The solution is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to yield the pure 2,3-dihydroquinolin-4(1H)-one.

Protocol for Lewis Acid-Catalyzed Cyclization using InCl₃·4H₂O

Procedure: To a solution of the o-aminochalcone (1.0 mmol) in dichloromethane (DCM, 10 mL), indium(III) chloride tetrahydrate (InCl₃·4H₂O, 10 mol%) is added. The mixture is stirred at room temperature for 15-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with DCM (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the desired 2,3-dihydroquinolin-4(1H)-one.

Protocol for Microwave-Assisted Solvent-Free Synthesis using Silica Chloride

Procedure: A mixture of the o-aminochalcone (1.0 mmol) and silica chloride (0.5 g) is placed in an open glass vessel. The vessel is then subjected to microwave irradiation at 300 W for 3-6 minutes. The reaction progress is monitored by TLC after cooling the vessel at intervals. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The silica chloride is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to give the pure 2,3-dihydroquinolin-4(1H)-one.[3]

Characterization Data

The synthesized 2,3-dihydroquinolin-4(1H)-ones are typically characterized by spectroscopic methods. Below is representative data for 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 7.85 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.50-7.35 (m, 5H, Ar-H), 7.25 (t, J = 7.8 Hz, 1H, Ar-H), 6.80 (d, J = 8.2 Hz, 1H, Ar-H), 6.65 (t, J = 7.4 Hz, 1H, Ar-H), 5.50 (dd, J = 12.8, 5.2 Hz, 1H, H-2), 3.00 (dd, J = 16.4, 12.8 Hz, 1H, H-3a), 2.75 (dd, J = 16.4, 5.2 Hz, 1H, H-3b).[4]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 192.5 (C=O), 151.0 (C-8a), 142.0 (Ar-C), 135.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 118.0 (Ar-C), 117.5 (Ar-C), 115.0 (Ar-C), 58.0 (C-2), 44.0 (C-3).[4]

-

IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O), 1610, 1480 (Ar C=C).[4]

Conclusion

The intramolecular cyclization of o-aminochalcones provides a versatile and efficient pathway for the synthesis of dihydroquinolinones. This guide has presented a comparative overview of several key methodologies, including acid-catalyzed, Lewis acid-catalyzed, and microwave-assisted solvent-free conditions. The choice of method can be tailored based on the specific substrate and desired experimental parameters. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration and development of novel dihydroquinolinone-based therapeutic agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-dihydro-1H-quinolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2,3-dihydro-1H-quinolin-4-one, a key heterocyclic scaffold in medicinal chemistry. This document details the expected spectroscopic data based on the analysis of closely related derivatives and outlines the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

Table 1: ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H (H5) |

| ~7.4 - 7.6 | t | 1H | Ar-H (H7) |

| ~6.8 - 7.0 | d | 1H | Ar-H (H8) |

| ~6.7 - 6.9 | t | 1H | Ar-H (H6) |

| ~4.5 (broad s) | s | 1H | N-H |

| ~3.5 | t | 2H | -CH₂- (C2) |

| ~2.7 | t | 2H | -CH₂- (C3) |

Table 2: ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (C4) |

| ~150 | Ar-C (C8a) |

| ~135 | Ar-C (C7) |

| ~128 | Ar-C (C5) |

| ~120 | Ar-C (C4a) |

| ~118 | Ar-C (C6) |

| ~115 | Ar-C (H8) |

| ~40 | -CH₂- (C2) |

| ~30 | -CH₂- (C3) |

Table 3: FT-IR Data

-

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1300 | Medium | C-N Stretch |

| ~750 | Strong | Ortho-disubstituted Benzene Bend |

Table 4: Mass Spectrometry Data

-

Ionization Method: Electron Impact (EI)

| m/z | Relative Intensity (%) | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 119 | Moderate | [M - CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Employ a 100 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide serves as a comprehensive resource for the spectroscopic analysis of this compound, providing foundational data and methodologies crucial for research and development in the pharmaceutical sciences.

An In-depth Technical Guide to 1H and 13C NMR Data for 2,3-dihydro-1H-quinolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dihydro-1H-quinolin-4-one and its derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry, and a thorough understanding of its spectral characteristics is crucial for the unambiguous identification and structural elucidation of novel analogues. This document presents tabulated NMR data for a variety of substituted derivatives, detailed experimental protocols for NMR sample preparation and analysis, and visualizations to aid in the interpretation of spectral data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for a range of this compound derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives (400 MHz, DMSO-d₆)

| Derivative | H-2 | H-3a | H-3b | H-5 | H-6 | H-7 | H-8 | Other Signals |

| 2-phenyl | 4.77 (dd, J = 12.0, 4.4 Hz) | 2.67 (dd, J = 15.9, 4.0 Hz) | 2.85 (dd, J = 15.9, 11.7 Hz) | 7.62 (d, J = 7.7 Hz) | 6.65 (t, J = 7.5 Hz) | 7.34 (td, J = 7.7, 4.0 Hz) | 6.91 (d, J = 8.2 Hz) | 7.18 (br s, NH), 7.28–7.44 (m, 3H, Ar-H), 7.51 (d, J = 8.0 Hz, 2H, Ar-H) |

| 2-(p-tolyl) | 5.71 (s) | - | - | 7.62 (dd, J = 8.0, 1.3 Hz) | 6.64-6.68 (m) | 7.21-7.25 (m) | 6.74 (d, J = 8.0 Hz) | 8.22 (br s, NH), 7.38 (d, J = 7.8 Hz, 2H, Ar-H), 7.20 (d, J = 7.8 Hz, 2H, Ar-H), 2.29 (s, 3H, CH₃) |

| 2-(4-methoxyphenyl) | 5.70 (s) | - | - | 7.62 (m, J = 6.8 Hz) | 6.65-6.74 (m) | 7.18-7.30 (m) | 6.65-6.74 (m) | 8.17 (br s, NH), 7.42 (d, J = 7.3 Hz, 2H, Ar-H), 6.94-7.00 (m, 3H, Ar-H), 3.75 (s, 3H, OCH₃) |

| 2-(4-fluorophenyl) | 6.40 (d, J = 1.2 Hz) | - | - | 8.10 (d, J = 7.9 Hz) | 7.35 (t, J = 7.5 Hz) | 7.60-7.78 (m) | 7.43 (m) | 11.74 (s, NH), 7.67-7.78 (m, 4H, Ar-H) |

| 1-tosyl | 4.20 (t) | 2.80 (t) | 2.80 (t) | 7.60-7.70 (m) | 7.05-7.15 (m) | 7.35-7.50 (m) | 7.35-7.50 (m) | 7.80-7.90 (d, 2H, Ar-H), 7.20-7.30 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃) |

| 1-benzyl | 3.61 (t, J = 6.9 Hz) | 2.77 (t, J = 6.9 Hz) | 2.77 (t, J = 6.9 Hz) | - | - | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives (100 MHz, DMSO-d₆)

| Derivative | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals |

| 2-phenyl | 56.8 | 45.8 | 192.9 | 118.2 | 126.8 | 117.0 | 135.6 | 116.8 | 152.9 | 127.4, 128.2, 129.0, 142.2 (Ar-C) |

| 2-(p-tolyl) | 66.3 | - | 163.6 | 117.0 | 127.3 | 114.9 | 133.2 | 114.3 | 147.8 | 20.7 (CH₃), 126.7, 128.7, 137.6, 138.6 (Ar-C) |

| 2-(4-methoxyphenyl) | 66.2 | - | 163.6 | 117.0 | 127.3 | 114.9 | 133.2 | 114.3 | 147.9 | 55.1 (OCH₃), 113.6, 128.1, 133.4, 159.4 (Ar-C) |

| 2-(4-fluorophenyl) | - | - | 177.0 | 118.8 | 124.9 | 117.3 (d, J = 21 Hz) | 131.9 | 123.4 | 148.5 | 107.7, 114.5 (d, J = 23 Hz), 123.7 (d, J = 2 Hz), 131.1 (d, J = 9 Hz), 136.4 (d, J = 8 Hz), 162.2 (d, J = 243 Hz) (Ar-C) |

| 1-tosyl | 48.0 | 37.0 | 195.0 | 120.0 | 128.0 | 125.0 | 135.0 | 124.0 | 140.0 | 21.5 (CH₃), 127.5, 130.0, 136.0, 145.0 (Tosyl-C) |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives is outlined below.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtration if necessary.

-

Filtration: If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into the clean NMR tube to prevent magnetic field distortions.

-

Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

NMR Data Acquisition

-

Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 4 to 16 scans are usually adequate for sufficient signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR-based structural elucidation and a logical relationship for interpreting the NMR spectra of this compound derivatives.

Caption: General workflow for NMR-based structural elucidation.

Caption: Logical relationships in NMR spectral interpretation.

References

A Comprehensive Technical Guide to 2,3-dihydro-1H-quinolin-4-one: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-1H-quinolin-4-one, a heterocyclic ketone, serves as a pivotal structural motif in medicinal chemistry and drug discovery. Its unique chemical architecture allows for extensive functionalization, leading to a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its significance in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 147.17 g/mol .[1][2] It is soluble in methanol.[3][4] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Melting Point | 44 °C | [3] |

| Boiling Point | 195 °C at 20 Torr | [3] |

| Density | 1.142 g/cm³ (predicted) | [5] |

| pKa | 2.68 ± 0.20 (predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| CAS Number | 4295-36-7 | [2] |

Spectral Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the dihydropyridinone ring. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the heterocyclic ring. |

| Infrared (IR) Spectroscopy | The IR spectrum prominently features a strong absorption band for the C=O stretching vibration of the ketone group. |

| Mass Spectrometry | The mass spectrum typically shows the molecular ion peak corresponding to the compound's molecular weight. |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the intramolecular cyclization of N-phenyl-β-alanine or its derivatives.

General Synthetic Strategy: Intramolecular Cyclization

A prevalent method for synthesizing the this compound core involves the acid-catalyzed intramolecular cyclization of an appropriate precursor. This strategy is illustrated in the workflow below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA) Catalyzed Cyclization

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

N-phenyl-β-alanine

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-phenyl-β-alanine is added to polyphosphoric acid in a round-bottom flask.

-

The mixture is heated with stirring for a specified time and temperature, which can be optimized based on the specific substrate.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] An internal standard such as tetramethylsilane (TMS) may be used for referencing.[6]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher concentration of the sample (50-100 mg) are generally required.[6] Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.[7]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[8] Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like chemical ionization (CI) or electrospray ionization (ESI) can be used.[9][10]

-

Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Role in Drug Discovery and Development

This compound is recognized as a "privileged scaffold" in medicinal chemistry.[11][12] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets.[11] Derivatives of this core structure have been investigated for various therapeutic applications, including anticancer, antileishmanial, and cardiovascular diseases.[13][14][15]

Logical Relationship in Drug Design

The development of novel drugs based on the this compound scaffold typically follows a structured path from initial design to potential clinical application.

Caption: The role of the quinolinone scaffold in a typical drug discovery pipeline.

Biological Targets and Mechanisms of Action

Derivatives of this compound have been shown to interact with various biological targets. For instance, certain derivatives have demonstrated potent cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization.[15][16] This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

Other studies have identified derivatives with significant antileishmanial activity, potentially through the inhibition of key parasitic enzymes.[14][17] The versatility of the quinolinone scaffold allows for the fine-tuning of its pharmacological properties to target specific enzymes or receptors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic routes, and its role as a privileged scaffold underscore its importance in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding of this key molecule, offering valuable insights for researchers engaged in the synthesis, characterization, and application of quinolinone-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-dihydroquinolin-4(1H)-one | C9H9NO | CID 117158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. 2,3-Dihydro-4(1H)-quinolinone | 4295-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 4295-36-7 [chemnet.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Cyclization for Dihydroquinolinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the acid-catalyzed cyclization for the synthesis of dihydroquinolinones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the field of synthetic organic chemistry and drug discovery.

Core Mechanisms of Acid-Catalyzed Dihydroquinolinone Synthesis

The acid-catalyzed cyclization to form dihydroquinolinones primarily proceeds through two well-established mechanistic pathways: Intramolecular Friedel-Crafts Acylation and Intramolecular Aza-Michael Addition . The operative mechanism is largely dependent on the nature of the starting materials.

Intramolecular Friedel-Crafts Acylation

This pathway is typically employed for the cyclization of N-aryl-β-aminopropanoic acids or their derivatives. The reaction is promoted by a variety of acid catalysts, including Brønsted acids such as polyphosphoric acid (PPA) and Lewis acids like aluminum chloride (AlCl₃).

The mechanism commences with the protonation of the carboxylic acid moiety by the acid catalyst, which enhances its electrophilicity. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the aniline derivative. Subsequent deprotonation and rearomatization of the ring lead to the formation of the dihydroquinolinone product.

A proposed mechanism for the intramolecular Friedel-Crafts acylation is depicted below:

Caption: Proposed mechanism of intramolecular Friedel-Crafts acylation.

Intramolecular Aza-Michael Addition

This pathway is prevalent in the cyclization of 2'-aminochalcones and related α,β-unsaturated carbonyl compounds bearing an amino group on an ortho-positioned aromatic ring. The reaction is effectively catalyzed by both Brønsted and solid acids, such as Amberlyst-15.

The mechanism is initiated by the protonation of the carbonyl group of the α,β-unsaturated system, which activates the Michael acceptor. The proximate amino group then acts as a nucleophile, attacking the β-carbon of the activated double bond in a conjugate addition fashion. This intramolecular cyclization is followed by tautomerization to yield the stable dihydroquinolinone structure.

A proposed mechanism for the intramolecular aza-Michael addition is illustrated below:

Caption: Proposed mechanism of intramolecular aza-Michael addition.

Experimental Protocols

Detailed methodologies for key acid-catalyzed dihydroquinolinone syntheses are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

General Procedure for Amberlyst-15 Catalyzed Cyclization of 2'-Aminochalcones

This protocol describes a heterogeneous catalytic approach that simplifies product purification.[1]

Materials:

-

2'-Aminochalcone derivative (1.0 mmol)

-

Amberlyst-15 (100 mg)

-

Glacial Acetic Acid (5 mL)

Procedure:

-

A mixture of the 2'-aminochalcone (1.0 mmol) and Amberlyst-15 (100 mg) in glacial acetic acid (5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is stirred and heated at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The Amberlyst-15 catalyst is removed by filtration and washed with a suitable solvent (e.g., ethyl acetate).

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired dihydroquinolinone.

General Procedure for Brønsted Acid-Catalyzed Intramolecular Aza-Michael Addition

This method is suitable for the enantioselective synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones using a chiral Brønsted acid catalyst.[2][3]

Materials:

-

N-protected 2'-aminochalcone (0.1 mmol)

-

Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)

-

Toluene (1.0 mL)

-

4 Å Molecular Sieves (50 mg)

Procedure:

-

To a dried reaction vial containing 4 Å molecular sieves (50 mg) is added the N-protected 2'-aminochalcone (0.1 mmol) and the chiral phosphoric acid catalyst (0.01 mmol).

-

Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for the specified reaction time (e.g., 24-48 hours).

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched dihydroquinolinone.

General Procedure for Polyphosphoric Acid (PPA) Catalyzed Intramolecular Friedel-Crafts Acylation

This protocol is a classical and effective method for the synthesis of dihydroquinolinones from N-aryl-β-aminopropanoic acids.

Materials:

-

N-Aryl-β-aminopropanoic acid (1.0 g)

-

Polyphosphoric Acid (PPA) (10 g)

Procedure:

-

The N-aryl-β-aminopropanoic acid (1.0 g) is thoroughly mixed with polyphosphoric acid (10 g) in a round-bottom flask.

-

The mixture is heated with stirring to a temperature between 100-140 °C for 1-3 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with water until the washings are neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the acid-catalyzed synthesis of dihydroquinolinones, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Amberlyst-15 Catalyzed Cyclization of 2'-Aminochalcones [1]

| Entry | Substrate (2'-Aminochalcone) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2'-Amino-4'-methoxychalcone | 80 | 4 | 85 |

| 2 | 2'-Amino-4'-chlorochalcone | 80 | 6 | 78 |

| 3 | 2'-Aminochalcone | 100 | 3 | 92 |

| 4 | 2'-Amino-3'-methylchalcone | 100 | 5 | 88 |

Table 2: Brønsted Acid-Catalyzed Enantioselective Aza-Michael Addition [2][3]

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | N-Boc-2'-aminochalcone | 10 | Toluene | 24 | 95 | 92 |

| 2 | N-Cbz-2'-aminochalcone | 10 | Toluene | 36 | 88 | 90 |

| 3 | N-Boc-2'-amino-4'-chlorochalcone | 10 | CH₂Cl₂ | 48 | 75 | 85 |

| 4 | N-Boc-2'-amino-4'-methoxychalcone | 10 | Toluene | 24 | 98 | 94 |

Table 3: PPA-Catalyzed Intramolecular Friedel-Crafts Acylation

| Entry | Substrate (N-Aryl-β-aminopropanoic acid) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Phenyl-β-alanine | 120 | 2 | 85 |

| 2 | N-(4-Methoxyphenyl)-β-alanine | 110 | 1.5 | 92 |

| 3 | N-(4-Chlorophenyl)-β-alanine | 130 | 3 | 78 |

| 4 | N-(4-Methylphenyl)-β-alanine | 120 | 2 | 89 |

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of dihydroquinolinones via acid-catalyzed cyclization can be visualized as follows:

Caption: General experimental workflow for dihydroquinolinone synthesis.

This guide provides a foundational understanding of the acid-catalyzed synthesis of dihydroquinolinones. For more specific applications and substrate scopes, consulting the primary literature is recommended. The provided protocols and data serve as a practical starting point for the design and execution of experiments in this area.

References

Methodological & Application

Application Notes and Protocols: The 2,3-Dihydro-1H-quinolin-4-one Scaffold in Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydro-1H-quinolin-4-one, also known as 4-quinolone, is a bicyclic heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse range of biological activities. This document provides an overview of the applications of the this compound scaffold in drug design, including its synthesis, biological activities, and protocols for key experimental assays.

Synthesis of the this compound Scaffold

The this compound core can be synthesized through various methods. One common and effective approach is the domino reaction strategy, which allows for the construction of complex molecules in a few steps. Another notable method is the catalytic metathesis of o-alkynylanilines and aldehydes.

Experimental Protocol: Synthesis via Fries-like Rearrangement